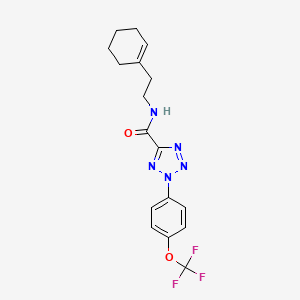![molecular formula C8H18Cl2N2 B2776821 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride CAS No. 2377036-22-9](/img/structure/B2776821.png)
2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride” is a chemical compound with the CAS Number: 2377036-22-9 . It has a molecular weight of 213.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-azabicyclo [2.2.2]octan-4-yl)methanamine dihydrochloride” and its InChI Code is "1S/C8H16N2.2ClH/c9-5-8-3-1-7 (2-4-8)10-6-8;;/h7,10H,1-6,9H2;2*1H" . The InChI key is "OAAVTLKQPOALBI-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The salt data for this compound is Cl .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 2-Azabicyclic Compounds : Research on the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, which are related to 2-azabicyclo[2.2.2]octan-4-ylmethanamine, has shown that these compounds can be obtained through reactions involving 1,3-diketones or cyclopentadiene with certain precursors. The resulting compounds exhibit low antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).
Antiprotozoal and Anti-Plasmodial Activities : Studies have explored the synthesis of bicyclic amines from 4-dialkylaminobicyclo[2.2.2]octan-2-imines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Some compounds showed promising antiprotozoal activities (Weis et al., 2008).
Pharmacological Applications
α7 Nicotinic Acetylcholine Receptor Agonist : Compounds like TC-5619, derived from 2-azabicyclo[2.2.2]oct-3-yl derivatives, have been identified as promising drug candidates for treating cognitive impairments associated with neurological disorders. They exhibit selectivity for central nervous system receptors over peripheral ones (Mazurov et al., 2012).
Synthesis of Novel Antiviral Agents : Research has shown the potential of certain tricyclic compounds with unique amine moieties, including 1-azabicyclo[3.3.0]octan-5-yl derivatives, as novel anti-influenza virus agents (Oka et al., 2001).
Chemical Analysis and Characterization
Conformational Dependence Study : Investigations into the conformational dependence of 15N13C spin coupling constants have been conducted on compounds like 2-azabicyclo(2.2.2)octan-3-one, providing insights into their structural properties (Berger, 1978).
Synthesis and Antibacterial Activity of Homopolymers : Studies on the synthesis and characterization of acrylic and methacrylic homopolymers based on 1-azabicyclo[2.2.2]octan derivatives have demonstrated notable antibacterial activities against both Gram-positive and Gram-negative bacteria (Kumar et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H315, H319, and H335 . The precautionary statements for this compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-5-8-3-1-7(2-4-8)10-6-8;;/h7,10H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAVTLKQPOALBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


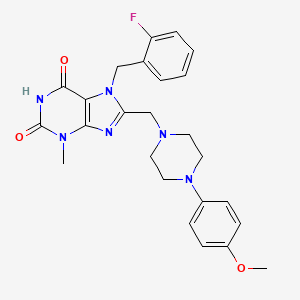
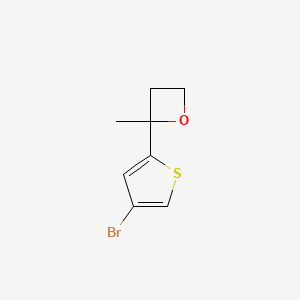
![2-(2-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2776746.png)
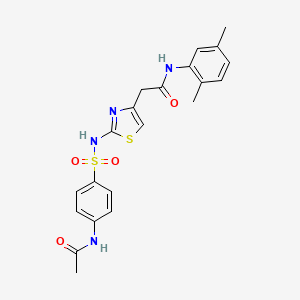
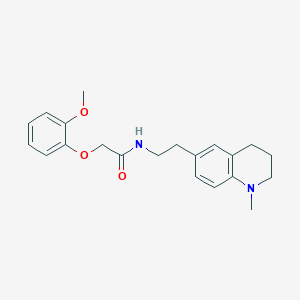
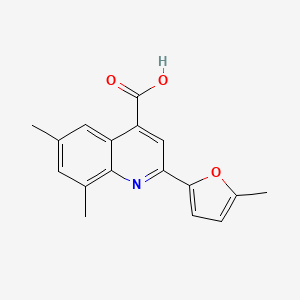
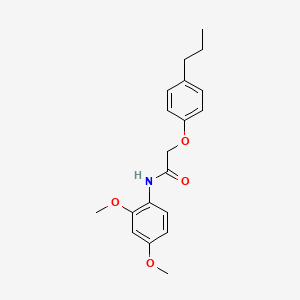

![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2776756.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776758.png)

